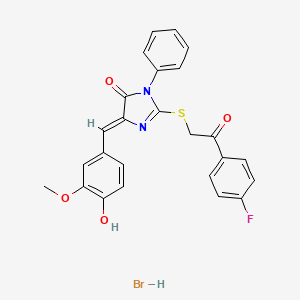

(Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide

Description

The compound (Z)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one hydrobromide is a hydrobromide salt of a substituted imidazolone derivative. Its structure features:

- A Z-configuration benzylidene group (4-hydroxy-3-methoxy substitution), enabling hydrogen bonding and π-π interactions.

- A thioether linkage connecting the imidazolone core to a 4-fluorophenyl-2-oxoethyl moiety.

- A hydrobromide counterion, enhancing aqueous solubility compared to neutral analogues.

Properties

IUPAC Name |

(5Z)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazol-4-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O4S.BrH/c1-32-23-14-16(7-12-21(23)29)13-20-24(31)28(19-5-3-2-4-6-19)25(27-20)33-15-22(30)17-8-10-18(26)11-9-17;/h2-14,29H,15H2,1H3;1H/b20-13-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMWQMUSVIVTFP-MASIZSFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Fluorophenyl Group : Enhances lipophilicity and may influence pharmacokinetics.

- Imidazole Ring : Common in pharmacologically active compounds, often associated with diverse biological activities.

- Hydroxy and Methoxy Substituents : Potentially contribute to antioxidant properties and receptor interactions.

Structural Formula

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Studies suggest that imidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Properties : The presence of the thioether group may enhance the compound's ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Hydroxy and methoxy groups are known to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Therapeutic Applications

The compound has potential applications in treating:

- Cancer : Due to its ability to induce apoptosis and inhibit tumor growth.

- Infectious Diseases : Its antimicrobial properties could be leveraged in developing new antibiotics.

- Inflammatory Disorders : May be useful in managing conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of imidazole derivatives similar to our compound. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values indicating strong activity against breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of thioether-containing compounds showed that they exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the sulfur moiety could enhance the efficacy of these compounds .

Case Study 3: Anti-inflammatory Potential

In a study assessing the anti-inflammatory effects of similar compounds, it was found that they significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole ring | Anticancer |

| Compound B | Thioether group | Antimicrobial |

| Compound C | Hydroxy groups | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

Table 1: Structural Features of Analogues

Key Observations:

- Core Structure : The target shares an imidazolone core with compounds 4h and the (Z)-4-(2-hydroxybenzylidene) analogue , but differs from thiazole-based compounds (e.g., compound 5 ).

- Substituents : The 4-hydroxy-3-methoxybenzylidene group in the target is unique, offering enhanced hydrogen bonding compared to 2-hydroxybenzylidene or 4-methoxybenzylidene .

- Salt Form : The hydrobromide counterion distinguishes the target from neutral analogues, likely improving solubility in polar solvents.

Key Observations:

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.